3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt
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Overview
Description
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is a chemical compound with the molecular formula C6H3Cl2NaO4S. It is commonly used as a reagent in various biochemical assays, particularly in the quantification of hydrogen peroxide through horseradish peroxidase-mediated conversion . This compound is known for its high water solubility, stability, and sensitivity, making it a valuable tool in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt typically involves the chlorination of 2-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted benzenesulfonic acids.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in biochemical assays for the quantification of hydrogen peroxide and other analytes.
Medicine: Utilized in diagnostic assays and as a component of Trinder reagent for measuring hydrogen peroxide generation.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through its reactivity with hydrogen peroxide in the presence of horseradish peroxidase. The reaction leads to the formation of a colored product, which can be quantified spectrophotometrically. This mechanism is widely used in biochemical assays to measure the concentration of hydrogen peroxide and other analytes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol-6-sulfonic Acid Sodium Salt
- 3,5-Dichloro-4-hydroxybenzenesulfonic Acid Sodium Salt
- 2,5-Dichloro-3-hydroxybenzenesulfonic Acid Sodium Salt
Uniqueness
3,5-Dichloro-2-hydroxybenzenesulfonic acid, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility, stability, and sensitivity make it particularly valuable in biochemical assays and industrial applications .
Properties
Molecular Formula |
C6H2Cl2Na2O4S |
---|---|
Molecular Weight |
287.03 g/mol |
IUPAC Name |
disodium;3,5-dichloro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H4Cl2O4S.2Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h1-2,9H,(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
JOGHWOUFOATNOQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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